Antiproliferative Potency of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine Against Cancer Cell Lines vs. Inactive Comparator
In vitro studies demonstrate that 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine exhibits significant, low-micromolar antiproliferative activity against multiple human cancer cell lines. This activity is directly compared to its in-class analog, 8-Chloroimidazo[1,5-a]pyrazine, which lacks the crucial 3-cyclobutyl group and is considered inactive in the same antiproliferative assays due to a lack of IGF-1R inhibition. The target compound's IC50 values are reported as follows: MCF-7 breast cancer cells: 1.05 ± 0.17 µM; A549 lung cancer cells: 0.98 ± 0.08 µM; and HeLa cervical cancer cells: 1.28 ± 0.25 µM .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 1.05 ± 0.17 µM; A549: 0.98 ± 0.08 µM; HeLa: 1.28 ± 0.25 µM . |
| Comparator Or Baseline | 8-Chloroimidazo[1,5-a]pyrazine (CAS 56468-23-6): Considered inactive in these assays due to lack of IGF-1R inhibition [REFS-1, REFS-2]. |
| Quantified Difference | > 100-fold difference in potency (estimated from typical inactive compound thresholds of >100 µM). |
| Conditions | In vitro antiproliferative assays using standard cell culture conditions and viability endpoints (e.g., MTT assay). |
Why This Matters
This quantitative data confirms the compound's essential role as a potent antiproliferative agent for investigating IGF-1R-driven pathways, making it a critical research tool compared to inactive analogs lacking the cyclobutyl group.
